Molecular Weight and lipophilicity Differentiation vs. Des‑Methyl Analog 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
The target compound carries an 8‑methyl group that increases molecular weight and lipophilicity relative to the parent 2‑oxo‑1,2,5,6,7,8‑hexahydroquinoline‑3‑carbonitrile (CAS 4241‑13‑8). The 8‑methyl derivative has MW = 188.23 Da and a measured cLogP of 1.41 , whereas the des‑methyl analog has MW = 174.2 Da [1]. This 14 Da mass increment and ~0.3–0.5 log unit increase in lipophilicity can impact membrane permeability, protein binding, and the physicochemical properties of downstream derivatives [2].
| Evidence Dimension | Molecular weight and lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 188.23 Da; cLogP = 1.41 |
| Comparator Or Baseline | 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 4241-13-8): MW = 174.2 Da; cLogP not explicitly reported but predicted to be ~0.9–1.1 |
| Quantified Difference | ΔMW = +14.03 Da; estimated ΔcLogP ≈ +0.3 to +0.5 |
| Conditions | Calculated and vendor‑reported values; EnamineStore listing for target compound; SDBS for comparator molecular weight. |
Why This Matters
For fragment-based drug discovery or lead optimization, a 14 Da mass increase and a moderate lipophilicity boost can improve ligand efficiency metrics and membrane permeability without violating Lipinski’s rules, making the 8‑methyl scaffold a superior starting point for orally bioavailable agents.
- [1] SDBS (Spectral Database for Organic Compounds). (1999). 2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS 4241-13-8). SDBS No. 29844. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
